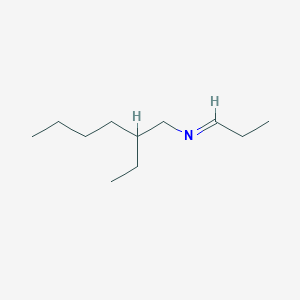

(1E)-N-(2-Ethylhexyl)propan-1-imine

Description

(1E)-N-(2-Ethylhexyl)propan-1-imine is an aliphatic imine characterized by a propan-1-imine backbone substituted with a 2-ethylhexyl group at the nitrogen atom. The (1E)-configuration denotes the trans arrangement of substituents around the C=N bond, which is critical for its stereochemical stability and reactivity. While direct data on its synthesis or applications are absent in the provided evidence, comparisons with structurally related imines (e.g., aromatic or imidazole-containing analogs) can elucidate its properties .

Properties

CAS No. |

142142-74-3 |

|---|---|

Molecular Formula |

C11H23N |

Molecular Weight |

169.31 g/mol |

IUPAC Name |

N-(2-ethylhexyl)propan-1-imine |

InChI |

InChI=1S/C11H23N/c1-4-7-8-11(6-3)10-12-9-5-2/h9,11H,4-8,10H2,1-3H3 |

InChI Key |

CJONHPRVBQVFGC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CN=CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(2-Ethylhexyl)propan-1-imine typically involves the condensation reaction between a primary amine and an aldehyde or ketone. For this compound, the reaction would involve 2-ethylhexylamine and propanal. The reaction is usually carried out under mild conditions, often in the presence of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of (1E)-N-(2-Ethylhexyl)propan-1-imine would likely involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions would be crucial to maximize production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(2-Ethylhexyl)propan-1-imine can undergo various types of chemical reactions, including:

Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

Reduction: The imine can be reduced to form the corresponding amine.

Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.

Major Products Formed

Oxidation: Oximes or nitriles.

Reduction: Primary or secondary amines.

Substitution: Various substituted imines or amines, depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the development of bioactive compounds or as a ligand in coordination chemistry.

Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (1E)-N-(2-Ethylhexyl)propan-1-imine would depend on its specific application. In general, imines can act as electrophiles in chemical reactions, interacting with nucleophiles to form new bonds. The molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Aromatic Imines vs. Aliphatic Imines

(1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine () :

- Substituents : Aromatic 4-chlorophenyl and imidazole groups.

- Key Differences : The aromatic and heterocyclic moieties enhance hydrogen-bonding capacity (via N–H⋅⋅⋅O interactions) and confer antifungal activity, as demonstrated in crystal packing studies .

- Lipophilicity : Lower than (1E)-N-(2-Ethylhexyl)propan-1-imine due to polar groups (e.g., -OH, Cl).

- (1E)-N-(2-Ethylhexyl)propan-1-imine: Substituents: Bulky 2-ethylhexyl group (branched C8 alkyl chain). Key Differences: The aliphatic chain increases lipophilicity (logP > 4 predicted), favoring solubility in nonpolar solvents. This contrasts with aromatic imines, which often crystallize as solids (e.g., compound Vi in melts at 80–82°C) .

Physical Properties

Substituent Effects on Stability

- Electronic Effects : Electron-donating alkyl chains (2-ethylhexyl) may slightly reduce C=N bond polarization compared to electron-withdrawing groups (e.g., -Cl in ), altering reactivity in nucleophilic additions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.